

# IUPAC name and synonyms for C<sub>9</sub>H<sub>8</sub>BrN

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## Compound of Interest

Compound Name: 4-bromo-3-methyl-1H-indole

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An In-depth Technical Guide to the Isomers of C<sub>9</sub>H<sub>8</sub>BrN: Synthesis, Properties, and Applications of Bromoquinolines and Bromoisoquinolines

## Introduction

The molecular formula C<sub>9</sub>H<sub>8</sub>BrN represents a diverse group of structural isomers, each possessing unique chemical and physical properties that render them valuable in various scientific and industrial domains. This guide provides an in-depth technical overview of two prominent classes of these isomers: bromoquinolines and bromoisoquinolines. These heterocyclic compounds are of significant interest to researchers, scientists, and drug development professionals due to their utility as versatile building blocks in the synthesis of pharmaceuticals, functional materials, and agrochemicals. The quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of a bromine atom on these scaffolds provides a reactive handle for extensive molecular modifications, primarily through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) for novel drug candidates.<sup>[1]</sup> This guide will delve into the synthesis, chemical properties, reactivity, and key applications of selected bromoquinoline and bromoisoquinoline isomers, providing field-proven insights and detailed experimental protocols.

## Isomerism in C<sub>9</sub>H<sub>8</sub>BrN: A Structural Overview

The constitutional isomers of C<sub>9</sub>H<sub>8</sub>BrN primarily differ in the position of the bromine atom on the quinoline or isoquinoline ring system, as well as the arrangement of the nitrogen atom

within the bicyclic structure. This structural diversity leads to a wide range of physicochemical properties and reactivities among the isomers.

## Bromoquinolines

In the quinoline framework, the bromine atom can be substituted at any of the seven available carbon positions (2, 3, 4, 5, 6, 7, or 8). The electronic properties of the quinoline ring, with its electron-withdrawing nitrogen atom, influence the regioselectivity of synthetic reactions and the reactivity of the resulting bromo-isomers.

## Bromoisquinolines

Similarly, the isoquinoline scaffold allows for bromine substitution at various positions. The position of the nitrogen atom in isoquinoline (at position 2) compared to quinoline (at position 1) significantly alters the electronic landscape of the molecule, leading to different reactivity patterns and synthetic strategies for its bromo-derivatives.

This guide will focus on two representative and extensively studied isomers: 3-Bromoquinoline and 4-Bromoisquinoline, highlighting their synthesis and applications as exemplary members of the C<sub>9</sub>H<sub>8</sub>BrN family.

## 3-Bromoquinoline: A Key Synthetic Intermediate

IUPAC Name: 3-bromoquinoline Synonyms: Quinolin-3-yl bromide, 3-Bromo-quinoline CAS Number: 5332-24-1

## Physicochemical Properties

3-Bromoquinoline is a light yellow liquid at room temperature with the following key properties:

Property	Value	Source
Molecular Weight	208.05 g/mol	--INVALID-LINK--[2]
Melting Point	13-15 °C	--INVALID-LINK--[3]
Boiling Point	274-276 °C	--INVALID-LINK--[3]
Density	1.533 g/mL at 25 °C	--INVALID-LINK--[3]
Refractive Index	n <sub>20/D</sub> 1.664	--INVALID-LINK--[3]

## Synthesis of 3-Bromoquinoline

The synthesis of 3-bromoquinoline can be challenging due to the directing effects of the nitrogen atom in the quinoline ring, which typically favor electrophilic substitution at the 5- and 8-positions.<sup>[1]</sup> However, several regioselective methods have been developed.

### Method 1: Sandmeyer Reaction of 3-Aminoquinoline

This classical and reliable method involves the conversion of the readily available 3-aminoquinoline to the target 3-bromoquinoline via a diazonium salt intermediate.<sup>[1]</sup>

**Causality of Experimental Choices:** The Sandmeyer reaction is chosen for its high regioselectivity, as the position of the bromine is predetermined by the starting amine. The use of a copper(I) bromide catalyst is crucial for the efficient conversion of the diazonium salt to the aryl bromide.

- **Diazotization:**
  - Dissolve 3-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
  - Slowly add a solution of sodium nitrite (NaNO<sub>2</sub>) in water, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is highly exothermic and temperature control is critical to prevent decomposition of the diazonium salt.
- **Sandmeyer Reaction:**
  - In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

- Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
- After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
- Work-up and Purification:
  - Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
  - Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
  - The crude product can be purified by vacuum distillation or column chromatography on silica gel.

## Method 2: Electrophilic Cyclization

More modern approaches involve the electrophilic cyclization of N-(2-alkynyl)anilines, which can provide good yields of 3-bromoquinolines under mild conditions.[4]

## Reactivity and Applications of 3-Bromoquinoline

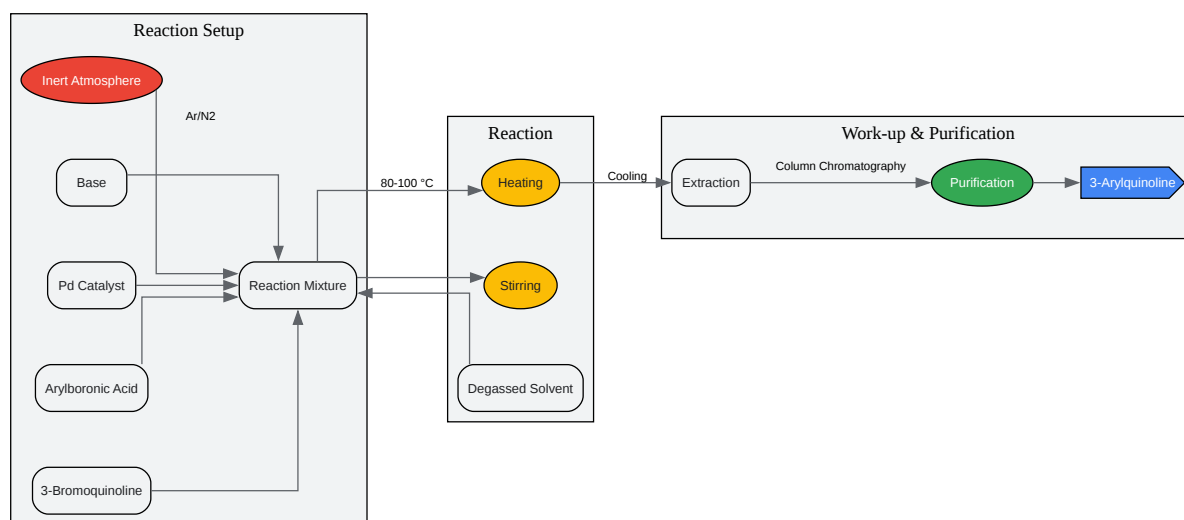
The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions.

### Suzuki-Miyaura Cross-Coupling

This reaction is extensively used to form carbon-carbon bonds by coupling 3-bromoquinoline with various boronic acids or esters.[1] This allows for the synthesis of diverse libraries of 3-arylquinolines, which are of significant interest in drug discovery.[5]

- Reaction Setup:

- In a Schlenk flask, combine 3-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent Addition and Reaction:
  - Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
  - Heat the reaction mixture to 80-100 °C with vigorous stirring.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
  - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
  - Separate the organic layer, and extract the aqueous layer with ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
  - Purify the product by column chromatography on silica gel.<sup>[5]</sup>



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Caption: Suzuki-Miyaura cross-coupling workflow.

## Applications in Medicinal Chemistry

Derivatives of 3-bromoquinoline have demonstrated significant potential as kinase inhibitors, which are crucial in oncology.[1] The quinoline scaffold can interact with the ATP-binding site of kinases, and modifications at the 3-position allow for fine-tuning of potency and selectivity. These compounds are particularly investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6]

A common method to assess the inhibitory activity of quinoline derivatives on this pathway is through Western blotting to detect the phosphorylation status of key downstream proteins.

- Cell Culture and Treatment:
  - Culture cancer cells (e.g., HL-60) in appropriate media.
  - Treat the cells with varying concentrations of the synthesized 3-substituted quinoline derivative for a specified time.
- Protein Extraction and Quantification:
  - Lyse the cells to extract total protein.
  - Quantify the protein concentration using a standard assay (e.g., BCA assay).
- Western Blotting:
  - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
  - Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
  - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  - A reduction in the ratio of phosphorylated to total protein indicates inhibition of the pathway.<sup>[7]</sup>

## 4-Bromoisoquinoline: A Versatile Building Block

IUPAC Name: 4-bromoisoquinoline Synonyms: 4-bromo-iso-quinoline, Isoquinoline, 4-bromo-CAS Number: 1532-97-4

## Physicochemical Properties

4-Bromoisoquinoline is a light yellow crystalline solid with the following properties:

Property	Value	Source
Molecular Weight	208.05 g/mol	--INVALID-LINK--[8]
Melting Point	40-43 °C	--INVALID-LINK--[8]
Boiling Point	280-285 °C	--INVALID-LINK--[8]
Density	1.564 g/cm <sup>3</sup>	--INVALID-LINK--[9]

## Synthesis of 4-Bromoisoquinoline

The synthesis of 4-bromoisoquinoline can be achieved through several routes, including direct bromination under specific conditions or palladium-catalyzed cyclization reactions.

### Method 1: Direct Bromination of Isoquinoline Hydrochloride

This method involves the high-temperature bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.

**Causality of Experimental Choices:** The use of isoquinoline hydrochloride and high temperature helps to control the regioselectivity of the bromination, favoring the 4-position. Nitrobenzene is used as a high-boiling solvent to achieve the required reaction temperature.

- **Reaction Setup:**
  - In a flask equipped with a reflux condenser, dropping funnel, and stirrer, place isoquinoline hydrochloride and nitrobenzene.
  - Heat the mixture to approximately 180 °C to obtain a clear solution.
- **Bromination:**
  - Add bromine dropwise to the hot solution over a period of about one hour. Hydrogen chloride gas will evolve.
- **Reaction Completion and Work-up:**



- Continue heating and stirring for several hours after the bromine addition is complete, until the evolution of HCl ceases.
- Cool the reaction mixture and proceed with purification, which may involve distillation or crystallization to isolate the 4-bromoisoquinoline.<sup>[10]</sup>

## Method 2: Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic methods utilize palladium catalysis for the intramolecular cyclization of o-alkynyl benzyl azides to selectively form 4-bromoisoquinolines.<sup>[3][11]</sup>

**Causality of Experimental Choices:** This method offers high efficiency and selectivity. The palladium catalyst facilitates the cyclization, and the choice of bromine source and additives can direct the reaction towards the desired product.

## Applications of 4-Bromoisoquinoline

Similar to its quinoline counterpart, 4-bromoisoquinoline is a valuable precursor in the synthesis of pharmaceuticals and functional materials.

### Applications in Agrochemicals and Pharmaceuticals

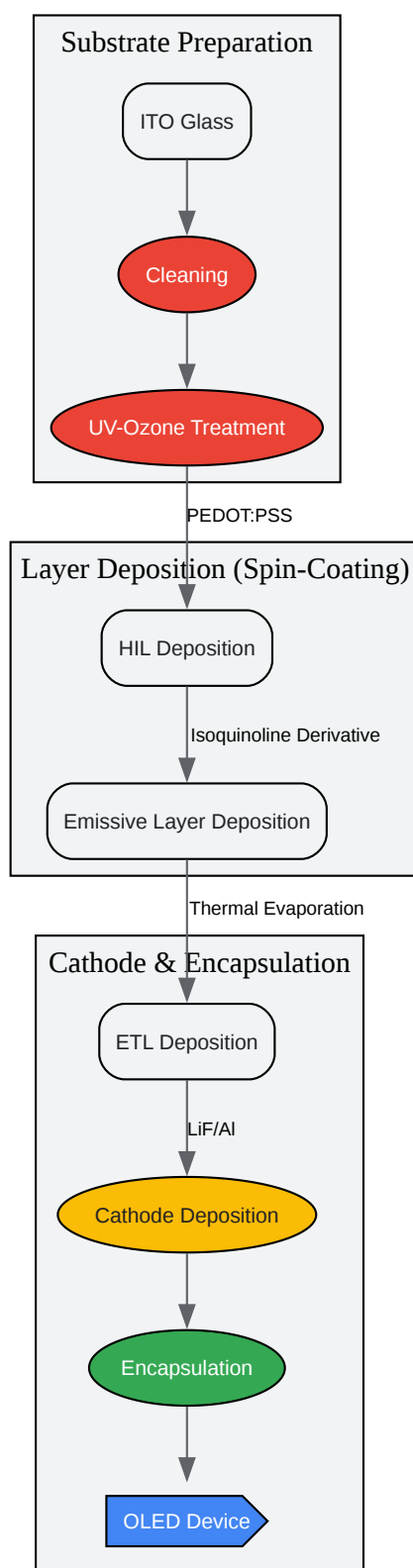
4-Bromoisoquinoline serves as an intermediate in the synthesis of pesticides and various medicinal compounds.<sup>[9]</sup> The isoquinoline core is present in many biologically active molecules, and the bromine at the 4-position allows for the introduction of diverse substituents to modulate their activity.

### Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Quinoline and isoquinoline derivatives are investigated for their use in organic light-emitting diodes (OLEDs) due to their electron-transporting properties.<sup>[12]</sup> Functionalized isoquinolines can serve as electron-transporting materials (ETMs), host materials, or emissive materials in OLED devices.

- Substrate Preparation:

- Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
- Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to enhance the work function of the ITO.
- Layer Deposition (Spin-Coating):
  - Deposit a hole-injection layer (HIL), such as PEDOT:PSS, onto the ITO substrate by spin-coating, followed by annealing.
  - Spin-coat the emissive layer, consisting of the synthesized isoquinoline derivative (as a host or emitter) dissolved in a suitable solvent, onto the HIL. Anneal the layer to remove residual solvent.
- Cathode Deposition and Encapsulation:
  - Transfer the substrate to a high-vacuum thermal evaporation chamber.
  - Deposit an electron-transport layer (if needed), followed by a low work function metal cathode (e.g., Ca/Al or LiF/Al).
  - Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.[\[12\]](#)



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Caption: OLED fabrication workflow.

## Safety, Handling, and Disposal

Bromoquinolines and bromoisoquinolines are hazardous chemicals and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

- 3-Bromoquinoline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- 4-Bromoisoquinoline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

## Laboratory Handling Protocol

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling these compounds.[13]
- Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[14]
- Spill Cleanup: In case of a spill, promptly clean it up using appropriate absorbent materials and personal protective equipment. Dispose of the waste as hazardous chemical waste.
- Storage: Store these compounds in a cool, dry, and well-ventilated area in tightly sealed containers, away from strong oxidizing agents.[14]

## Waste Disposal

- Waste Segregation: Bromoquinolines and bromoisoquinolines are halogenated organic compounds and must be disposed of in a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.
- Disposal Procedure: The waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Under no circumstances should this waste be disposed of down the drain or in regular trash.[13]

## Conclusion

The isomers of C<sub>9</sub>H<sub>8</sub>BrN, particularly bromoquinolines and bromoisoquinolines, represent a class of highly valuable and versatile chemical intermediates. Their synthesis, while requiring careful control of regioselectivity, provides access to a vast chemical space for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic use of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient functionalization of these scaffolds. As research in medicinal chemistry and materials science continues to advance, the importance of these brominated heterocyclic compounds as key building blocks is poised to grow, driving innovation in these critical fields.

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